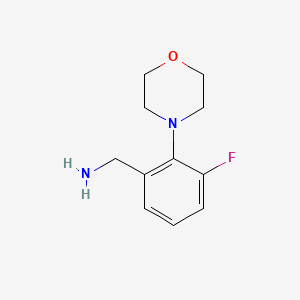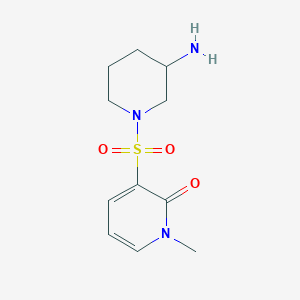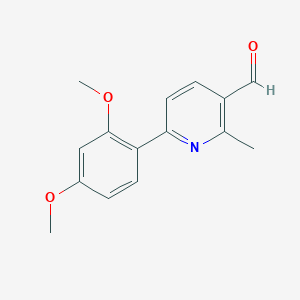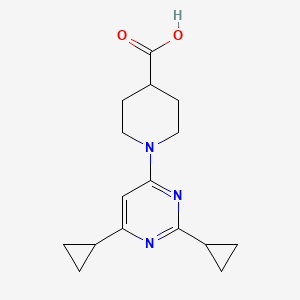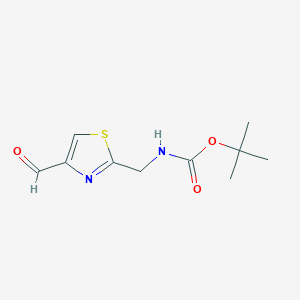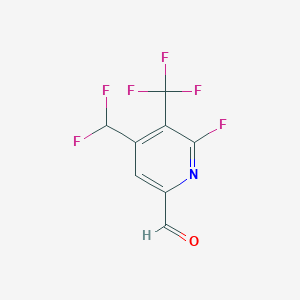
4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde is a fluorinated organic compound that belongs to the class of picolinaldehydes. This compound is characterized by the presence of difluoromethyl, fluoro, and trifluoromethyl groups attached to a picolinaldehyde core. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and lipophilicity, making such compounds valuable in pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde can be achieved through various synthetic routes. One common method involves the selective defluorination of trifluoromethyl-substituted intermediates. This process typically employs base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by an intramolecular nucleophile. The resulting cyclized difluoromethyl-substituted arylimidazolidinone products are subsequently converted to difluoromethyl-substituted aldehydes by reduction and hydrolysis .
Industrial production methods for this compound may involve large-scale defluorination processes using specialized reagents and catalysts to ensure high yields and purity. The use of metal-based methods and radical chemistry has also been explored for the efficient synthesis of difluoromethylated compounds .
Chemical Reactions Analysis
4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs with enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of agrochemicals and materials with improved properties
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group, in particular, provides opportunities for unusual C-H hydrogen-bonding interactions, making it a versatile bioisostere for other functionalities. This compound can modulate the biological activity of target enzymes and receptors, leading to its potential use in drug development .
Comparison with Similar Compounds
Similar compounds to 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde include:
4-(Trifluoromethyl)phenol: Another fluorinated compound with a trifluoromethyl group attached to a phenol ring.
Difluoroalkanes: Compounds with difluoromethyl groups attached to alkane backbones.
Trifluoromethyl-containing compounds: A broad class of compounds with trifluoromethyl groups that exhibit similar properties and applications.
The uniqueness of this compound lies in its combination of difluoromethyl, fluoro, and trifluoromethyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H3F6NO |
|---|---|
Molecular Weight |
243.11 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H3F6NO/c9-6(10)4-1-3(2-16)15-7(11)5(4)8(12,13)14/h1-2,6H |
InChI Key |
RFCMYJOBINUNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=C1C(F)F)C(F)(F)F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11785657.png)

